molecular formula C12H13N3O2 B7699178 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7699178
M. Wt: 231.25 g/mol
InChI Key: PQMSUELGQATRIZ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of propanamide . Propanamides are compounds containing a propanamide group, which is a propionic acid amide .


Synthesis Analysis

While specific synthesis methods for this compound were not found, propanamides can generally be synthesized from propionic acid and ammonium hydroxide . Another method involves the oxidation of primary alcohols to the corresponding carboxylic acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods such as Density Functional Theory . These methods can provide information about bond lengths, dihedral angles, and other structural parameters .


Physical and Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found.

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)12-14-11(17-15-12)7-6-10(13)16/h2-5H,6-7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMSUELGQATRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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